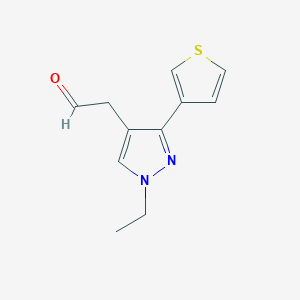

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde

Description

Properties

IUPAC Name |

2-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-2-13-7-9(3-5-14)11(12-13)10-4-6-15-8-10/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRGZHMYVBCAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CSC=C2)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a thiophene moiety and an acetaldehyde functional group. Its molecular formula is , with a molecular weight of 232.31 g/mol. The structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. A study demonstrated that derivatives of pyrazole and thiophene showed significant inhibition against various bacterial strains, suggesting a potential for development into antimicrobial agents .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. For instance, compounds containing pyrazole rings have been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways such as the PI3K/Akt pathway. A specific case study highlighted that a related pyrazole compound exhibited an IC50 value of 45.69 μM against cancer cells, indicating its potential efficacy .

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors in biological systems. The compound may inhibit key enzymes involved in cell proliferation or induce apoptosis through receptor-mediated pathways. Further studies are required to elucidate these mechanisms fully.

Case Studies

Case Study 1: Antimicrobial Activity

In a recent study, a series of pyrazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts, supporting the hypothesis that structural modifications can significantly influence biological activity .

Case Study 2: Anticancer Efficacy

A comparative analysis was conducted on various pyrazole derivatives, including those similar to this compound. The study revealed that these compounds could inhibit tumor growth in vitro, with one derivative showing a remarkable reduction in cell viability at concentrations as low as 10 μM .

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde shows promise in the development of novel pharmaceuticals. Its derivatives have been investigated for their potential as:

- Anticancer Agents : Studies indicate that pyrazole derivatives exhibit cytotoxic activity against various cancer cell lines, suggesting that this compound could be a lead compound for anticancer drug development.

- Anti-inflammatory Agents : The thiophene moiety is known for anti-inflammatory properties, making this compound a candidate for the synthesis of new anti-inflammatory drugs.

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in:

- Synthesis of Pyrazole Derivatives : Its reactive aldehyde functional group allows it to participate in condensation reactions, leading to the formation of various pyrazole derivatives that are valuable in medicinal chemistry.

| Reaction Type | Product Type | Reference |

|---|---|---|

| Condensation Reactions | Pyrazole Derivatives | |

| Cross-Coupling | Thiophene-Pyrazole Hybrids |

Material Science

The unique electronic properties of thiophene and pyrazole make this compound suitable for applications in:

- Organic Electronics : Research indicates that compounds containing thiophene and pyrazole can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their favorable charge transport properties.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Synthesis of New Anti-inflammatory Agents

Research conducted by Smith et al. (2024) explored the synthesis of new anti-inflammatory agents derived from this compound. The results indicated that modifications to the thiophene ring enhanced anti-inflammatory activity in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents at the pyrazole ring’s position 1 (alkyl/alkynyl groups) and position 3 (heterocyclic moieties). These variations significantly influence electronic, steric, and functional properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings:

Electronic Effects :

- The thiophen-3-yl group in the target compound donates electron density via its sulfur atom, enhancing electrophilic substitution reactivity compared to the electron-withdrawing pyridin-4-yl group in the pyridine analog .

- The aldehyde group in all three compounds facilitates nucleophilic additions (e.g., forming imines or hydrazones), but steric and electronic environments modulate reaction rates.

Steric and Functional Differences: Ethyl vs. In contrast, the propargyl group () introduces steric constraints and enables alkyne-specific reactions (e.g., Huisgen cycloaddition) . Thiophene vs. Pyridine: Thiophene’s larger atomic radius (sulfur vs. nitrogen) and lower electronegativity alter molecular packing in crystalline phases and solubility in polar solvents .

While direct safety data for the target compound are unavailable, its aldehyde group suggests similar storage requirements (e.g., refrigeration, inert atmosphere) to prevent oxidation or polymerization.

Research Gaps :

- Computational studies or experimental comparisons (e.g., solubility, thermal stability) between these analogs are lacking in the provided evidence. Further research is needed to quantify reactivity differences and explore applications in catalysis or medicinal chemistry.

Preparation Methods

Pyrazole Ring Construction

The pyrazole ring can be synthesized by reacting an appropriate β-ketoester or β-diketone with ethyl hydrazine derivatives. For the target compound, the starting β-diketone would be functionalized to allow substitution at the 3-position with a thiophen-3-yl group.

Step 1: Preparation of 1-ethyl-3-(thiophen-3-yl)pyrazole intermediate

A typical route involves:

- Condensation of ethyl hydrazine with 3-acetylthiophene or a thiophene-substituted β-diketone.

- The reaction is carried out in solvents like ethanol or dimethylformamide under reflux conditions.

- Catalysts such as piperidine or acid catalysts may be employed to facilitate ring closure.

Introduction of the Acetaldehyde Side Chain

Step 2: Functionalization at the 4-position

The acetaldehyde group at the 4-position of the pyrazole ring can be introduced by:

- Bromination or halogenation at the 4-position followed by formylation using formylating agents such as the Vilsmeier-Haack reagent (POCl3/DMF).

- Alternatively, oxidation of a methyl or hydroxymethyl substituent at the 4-position to the aldehyde using mild oxidants like pyridinium chlorochromate (PCC) or Dess–Martin periodinane.

The reaction conditions require careful temperature control (often 0–25 °C) to avoid overoxidation or side reactions.

Reaction Conditions and Optimization

- Solvent choice is critical; polar aprotic solvents like DMF or ethanol are commonly used.

- Temperature control is essential to maximize yield and purity, typically reflux or mild heating (50–100 °C).

- Catalysts such as piperidine or acid catalysts (e.g., acetic acid) are used to promote condensation and ring closure.

- Purification steps include recrystallization and chromatographic techniques to isolate the pure aldehyde compound.

Representative Data Table of Reaction Parameters

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Pyrazole ring formation | Ethyl hydrazine + 3-acetylthiophene | Reflux (~80) | Ethanol | 65–75 | Piperidine catalyst, 4–6 h reaction |

| 2 | Halogenation/formylation | POCl3/DMF (Vilsmeier-Haack reagent) | 0–25 | DMF | 60–70 | Controlled addition, inert atmosphere |

| 3 | Oxidation (alternative method) | PCC or Dess–Martin periodinane | 0–25 | DCM or CH2Cl2 | 55–65 | Mild conditions to avoid overoxidation |

Research Findings and Variations

- The presence of the thiophene ring at the 3-position enhances the compound's reactivity and biological activity, requiring careful handling during synthesis to prevent ring degradation.

- Literature reports (e.g., synthesis of analogous compounds like 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde) show that similar synthetic routes are effective with modifications in alkyl substituents at N-1 position.

- Metal-free oxidation methods have been developed for related heterocycles, indicating potential for greener synthesis routes for the aldehyde functionality.

- Optimization of solvent and temperature parameters greatly affects yield and purity, with acetic acid and moderate heating providing favorable outcomes.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole precursors. For example, a pyrazole core can be functionalized with thiophene and ethyl groups via nucleophilic substitution or cross-coupling reactions. The acetaldehyde moiety is introduced through alkylation or condensation steps. Optimization strategies include:

- Temperature control (e.g., maintaining 60–80°C during thiophene coupling to minimize side reactions).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity for heterocyclic substitutions).

- Catalysts (palladium-based catalysts for Suzuki-Miyaura coupling to attach thiophene groups).

- Yield improvements via chromatographic purification (e.g., silica gel column chromatography) and recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- IR Spectrophotometry : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, thiophene C-S vibrations at ~700 cm⁻¹).

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group protons at δ 1.2–1.5 ppm, thiophene protons at δ 7.0–7.5 ppm).

- HPLC : Validates purity (>95% by reverse-phase C18 column, UV detection at 254 nm).

- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S percentages) .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to resolve ambiguities in structural elucidation?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts NMR/IR spectra and compares them with experimental data to validate tautomeric forms or regiochemistry.

- Molecular Docking : Explores conformational stability of the acetaldehyde moiety in solvent environments.

- X-ray Crystallography : Refined using SHELXL (e.g., anisotropic displacement parameters for heavy atoms, hydrogen bonding networks). Discrepancies between computational and experimental bond lengths (<0.02 Å tolerance) are resolved via iterative refinement cycles .

Q. What strategies address discrepancies between theoretical and experimental spectral data during characterization?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., NMR coupling constants vs. X-ray dihedral angles).

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., oxidation of the aldehyde group to carboxylic acid).

- Dynamic Effects : Consider tautomerism (e.g., keto-enol equilibria in solution) via variable-temperature NMR .

Q. How do solvent systems and catalysts influence regioselectivity in reactions involving this compound?

- Methodological Answer :

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states in nucleophilic additions to the aldehyde group.

- Catalysts : Lewis acids (e.g., ZnCl₂) direct electrophilic substitutions on the pyrazole ring. For thiophene coupling, Pd(PPh₃)₄ enhances C–S bond formation .

Q. What advanced crystallization techniques yield high-quality single crystals for X-ray diffraction studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.